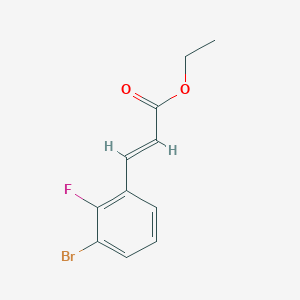

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate

Description

Properties

IUPAC Name |

ethyl (E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVASJVWBLWPEU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-fluorobenzaldehyde with ethyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, forming the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or primary amines in the presence of a suitable solvent (e.g., DMF) and a base (e.g., triethylamine).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of substituted phenylprop-2-enoates.

Reduction: Formation of ethyl 3-(3-bromo-2-fluorophenyl)propanoate.

Oxidation: Formation of 3-(3-bromo-2-fluorophenyl)propanoic acid.

Scientific Research Applications

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action would be determined by the specific target molecule it is designed to interact with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate is distinguished by the meta-bromo and ortho-fluoro substitution pattern. Key structural analogs include:

Physicochemical Properties

- Electronic Effects: The 3-bromo-2-fluoro substitution creates a polarized aryl ring, enhancing electrophilicity at the β-carbon of the propenoate. This contrasts with 4-acetylphenyl analogs (), where conjugation with the acetyl group increases electron-withdrawing effects .

- Solubility : Bromo and fluoro substituents reduce polarity compared to hydroxy/methoxy derivatives (), making the compound more lipophilic. This property is critical for membrane permeability in bioactive molecules .

- Thermal Stability : Bromine’s high atomic mass may increase molecular packing efficiency, as seen in crystallographic studies of similar brominated cinnamates ( used X-ray diffraction to analyze packing modes) .

Biological Activity

Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : CHBrF O

- Molar Mass : Approximately 273.1 g/mol

- Structural Features : The presence of a bromo group and a fluoro group on the phenyl ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen substituents can significantly influence the compound's binding affinity, leading to modulation of key biochemical pathways.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Binding : Its structural similarity to other biologically active molecules suggests that it may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various strains of bacteria and fungi, demonstrating moderate effectiveness.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Antimicrobial | Moderate effectiveness against bacteria |

Case Study: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers apoptosis through intrinsic pathways.

Case Study: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings highlight its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves esterification of a substituted propenoic acid precursor with ethanol under acid catalysis. Key steps include:

- Precursor preparation : Halogenation (bromine/fluorine introduction) on the aromatic ring via electrophilic substitution.

- Esterification : Use of ethanol with catalytic sulfuric acid or DCC (dicyclohexylcarbodiimide) for coupling.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization.

Reaction temperature (60–80°C) and solvent polarity (e.g., THF vs. DCM) critically impact yield and stereoselectivity .

Q. Which crystallographic tools are recommended for resolving structural ambiguities in halogenated propenoate derivatives?

- Methodology :

- Data collection : High-resolution X-ray diffraction with synchrotron radiation for accurate halogen positioning.

- Software : SHELXL for refinement (robust handling of heavy atoms like bromine) and ORTEP-3 for graphical representation of thermal ellipsoids .

- Validation : PLATON or CCDC tools to check for missed symmetry, twinning, or disorder .

Advanced Research Questions

Q. How can computational models (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study electronic properties (HOMO-LUMO gaps, dipole moments) and regioselectivity in reactions.

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with halogen-binding pockets). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- Example : Substituent effects (bromo vs. fluoro) on π-π stacking or hydrogen bonding can be quantified via interaction energy maps .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?

- Methodology :

- Dynamic NMR : Variable-temperature studies to assess conformational exchange (e.g., enolate tautomerism).

- Complementary techniques : Compare X-ray (static structure) with solid-state NMR or IR spectroscopy (dynamic behavior).

- Case study : Discrepancies in coupling constants (J values) may arise from solvent polarity effects on rotamer populations .

Q. How does the bromo-fluoro substitution pattern influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Catalytic screening : Test Pd(PPh₃)₄, Buchwald-Hartwig catalysts, or copper-mediated systems for C-Br vs. C-F activation.

- Kinetic studies : Monitor reaction progress via GC-MS or in situ IR to identify rate-limiting steps.

- Steric/electronic analysis : Hammett plots correlate substituent effects (σ values) with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.